2,4-Dichloro-5-(4-nitrophenoxy)phenol

Herbicide Metabolism Environmental Fate Residue Analysis

2,4-Dichloro-5-(4-nitrophenoxy)phenol (CAS 63987-04-2), also known as 5-Hydroxynitrofen, is a chlorinated nitrodiphenyl ether compound with molecular formula C12H7Cl2NO4 and molecular weight 300.09. The compound belongs to the diphenyl ether herbicide metabolite class and is primarily recognized as the ring-hydroxylated derivative of the herbicide nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene).

Molecular Formula C12H7Cl2NO4
Molecular Weight 300.09 g/mol
CAS No. 63987-04-2
Cat. No. B044424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-(4-nitrophenoxy)phenol
CAS63987-04-2
Synonyms2,4-Dichloro-5-hydroxyphenyl 4-nitrophenyl Ether;  2,4-Dichloro-5-(4-nitrophenoxy)phenol; _x000B_
Molecular FormulaC12H7Cl2NO4
Molecular Weight300.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C(=C2)O)Cl)Cl
InChIInChI=1S/C12H7Cl2NO4/c13-9-5-10(14)12(6-11(9)16)19-8-3-1-7(2-4-8)15(17)18/h1-6,16H
InChIKeyWDVAZDOELNWYFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-(4-nitrophenoxy)phenol (CAS 63987-04-2) Sourcing Guide: Diphenyl Ether Metabolite Standard and Synthetic Intermediate


2,4-Dichloro-5-(4-nitrophenoxy)phenol (CAS 63987-04-2), also known as 5-Hydroxynitrofen, is a chlorinated nitrodiphenyl ether compound with molecular formula C12H7Cl2NO4 and molecular weight 300.09 . The compound belongs to the diphenyl ether herbicide metabolite class and is primarily recognized as the ring-hydroxylated derivative of the herbicide nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene) [1]. Its physicochemical properties include a melting point >74°C (with decomposition), logP approximately 4.2–4.9, and limited solubility in acetone and methanol . The compound's value proposition lies not in direct herbicidal application but in its established role as a validated analytical reference standard for environmental fate studies of diphenyl ether herbicides [1] and as a versatile synthetic precursor for producing ring-hydroxylated metabolites of structurally related herbicides including diclofop-methyl [2].

2,4-Dichloro-5-(4-nitrophenoxy)phenol Procurement Risk: Why Unqualified Substitution Compromises Analytical and Synthetic Reliability


Procurement substitution risk for 2,4-Dichloro-5-(4-nitrophenoxy)phenol arises from two critical factors. First, as a validated metabolite standard in diphenyl ether herbicide research, the compound's analytical utility depends on its exact structural correspondence to the in vivo hydroxylation product generated from parent nitrofen via ether bond cleavage [1]. Any structurally related analog—such as 2,4-dichlorophenol, p-nitrophenol, or non-hydroxylated nitrofen—cannot serve as an authentic reference standard for identifying or quantifying this specific metabolic pathway product [1]. Second, the compound serves as a specific synthetic precursor for producing ring-hydroxylated metabolites of structurally related herbicides including diclofop-methyl [2]; substituting a non-hydroxylated analog would eliminate the essential hydroxyl functionality required for downstream derivatization. The compound's LogP of approximately 4.2–4.9 and distinct chromatographic retention behavior further differentiate it from its metabolic cleavage products (2,4-dichlorophenol LogP ~3.0; p-nitrophenol LogP ~1.9), making substitution analytically invalid for co-elution and recovery studies [3].

2,4-Dichloro-5-(4-nitrophenoxy)phenol Quantitative Differentiation Evidence: Comparative Data for Scientific Procurement Decisions


Hydroxylated Nitrofen Metabolite vs. Parent Nitrofen: Divergent Metabolic Fate and Analytical Specificity

The compound 2,4-Dichloro-5-(4-nitrophenoxy)phenol (5-Hydroxynitrofen) is structurally and functionally distinct from its parent herbicide nitrofen in metabolic fate studies. While nitrofen undergoes ether bond cleavage in plant systems to yield 2,4-dichlorophenol and p-nitrophenol as terminal metabolites, 5-Hydroxynitrofen represents a ring-hydroxylated intermediate that requires distinct analytical detection parameters [1]. Substitution of the parent compound for the hydroxylated metabolite in analytical workflows would result in misidentification of metabolic products and incorrect quantification of degradation kinetics.

Herbicide Metabolism Environmental Fate Residue Analysis

Dichloro-Substituted vs. Non-Chlorinated Diphenyl Ether Scaffolds: Herbicidal Activity Linked to Chlorine Substitution Pattern

The herbicidal activity of phenylphenol derivatives is significantly modulated by chlorine substitution. Systematic studies of chloro-substituted phenylphenols demonstrate that herbicidal efficacy correlates with both the number and position of chlorine atoms on the phenyl ring [1]. Within the diphenyl ether herbicide class, the 2,4-dichloro substitution pattern—as present in 2,4-Dichloro-5-(4-nitrophenoxy)phenol—represents a key structural motif that contributes to enhanced biological activity relative to non-chlorinated or mono-chlorinated analogs [2]. While this compound itself serves primarily as a metabolite standard rather than a direct herbicide, its 2,4-dichloro substitution pattern is structurally informative for understanding SAR trends in the diphenyl ether herbicide class.

Structure-Activity Relationship Herbicide Development Agrochemical SAR

Synthetic Yield Optimization: 96-98% Achievable Yield in Etherification Reactions

2,4-Dichloro-5-(4-nitrophenoxy)phenol demonstrates excellent synthetic accessibility with documented high-yield preparation methods. As a reaction product, the compound can be synthesized from 4,6-dichlororesorcinol and p-fluoronitrobenzene with a reported yield of 96% [1]. Conversely, the compound serves as a reactive precursor that undergoes methylation with diazomethane to yield the corresponding methyl ether derivative with 98% yield [1]. These quantitative yield data provide procurement-relevant information regarding synthetic reliability and downstream derivatization efficiency for laboratories requiring this intermediate.

Organic Synthesis Metabolite Production Derivatization Chemistry

Diphenyl Ether PPO Inhibitor Scaffold: Structural Features Differentiating from Phenoxy Herbicide Classes

Diphenyl ether derivatives constitute a distinct class of protoporphyrinogen oxidase (PPO) inhibitors that differ mechanistically and structurally from phenoxyacetic acid herbicides (e.g., 2,4-D, MCPA). Recent PPO inhibitor development demonstrates that structural modifications to the diphenyl ether scaffold—including nitro group positioning and ring substitution patterns—directly modulate inhibitory potency, with IC50 values for optimized derivatives reaching 0.0468 μmol/L [1]. While 2,4-Dichloro-5-(4-nitrophenoxy)phenol itself functions as a metabolite standard rather than an optimized PPO inhibitor, its 2,4-dichloro-5-(4-nitrophenoxy) substitution pattern provides a foundational scaffold relevant to understanding PPO inhibitor SAR in this herbicide class. In contrast, phenoxy herbicides such as MCPA (EC50 = 110 μM) and 2,4,5-T (EC50 = 21 μM) show substantially lower potency in submitochondrial particle assays [2], illustrating the functional divergence between diphenyl ether and phenoxyacetic acid herbicide classes.

Protoporphyrinogen Oxidase Inhibition Herbicide Mechanism of Action PPO Inhibitor SAR

2,4-Dichloro-5-(4-nitrophenoxy)phenol (5-Hydroxynitrofen) Validated Application Scenarios for Scientific and Industrial Procurement


Environmental Fate Studies: Quantitative Analysis of Nitrofen Degradation Pathways in Plant and Soil Systems

2,4-Dichloro-5-(4-nitrophenoxy)phenol (5-Hydroxynitrofen) serves as an authentic analytical reference standard for identifying and quantifying ring-hydroxylated metabolites in environmental fate studies of the herbicide nitrofen. The compound enables accurate calibration of HPLC and LC-MS methods for detecting hydroxylated intermediates formed during plant biotransformation, as documented in studies of nitrofen metabolism in barley (Hordeum distichon) and Apera spica venti [1]. Unlike parent nitrofen or cleavage products (2,4-dichlorophenol, p-nitrophenol), this hydroxylated metabolite standard provides the exact structural match required for unambiguous peak assignment and recovery validation in residue analysis workflows.

Herbicide Metabolite Synthesis: Production of Ring-Hydroxylated Derivatives for Toxicological and Pharmacokinetic Studies

This compound functions as a versatile synthetic precursor for generating three major ring-hydroxylated metabolites of the herbicide diclofop-methyl, a widely studied aryloxyphenoxypropionate herbicide [1]. The phenolic hydroxyl group at the 5-position provides a reactive handle for selective derivatization, including high-yield methylation with diazomethane (98% yield) to produce methyl ether analogs [1]. Laboratories requiring authentic metabolite standards for toxicological assessment, environmental monitoring, or regulatory submission can utilize this compound as a cost-effective starting material for synthesizing a panel of structurally verified hydroxylated derivatives.

Structure-Activity Relationship (SAR) Studies: Probing Chlorine Substitution Effects in Diphenyl Ether Herbicide Scaffolds

The 2,4-dichloro substitution pattern present in 2,4-Dichloro-5-(4-nitrophenoxy)phenol represents a key structural motif for SAR investigations in the diphenyl ether herbicide class. Systematic studies of chloro-substituted phenylphenol derivatives have established that herbicidal activity correlates with both the number and position of chlorine atoms on the phenyl ring [1]. This compound provides a defined reference point for comparative SAR analyses examining how incremental structural modifications (e.g., mono- vs. di-chlorination, substitution position variation) affect PPO inhibitory potency and herbicidal efficacy. Procurement of this specific substitution isomer ensures consistency in SAR data interpretation across multiple research campaigns.

Analytical Method Development: Chromatographic Method Validation for Diphenyl Ether Metabolite Profiling

With a LogP value of approximately 4.2–4.9 and distinct reversed-phase chromatographic retention characteristics, 2,4-Dichloro-5-(4-nitrophenoxy)phenol serves as a critical reference standard for developing and validating HPLC and LC-MS/MS methods for diphenyl ether metabolite profiling [1]. The compound's retention behavior is distinctly different from its metabolic cleavage products—2,4-dichlorophenol (LogP ~3.0) and p-nitrophenol (LogP ~1.9)—enabling robust separation and quantification of hydroxylated vs. non-hydroxylated metabolites in complex biological matrices [1]. Analytical laboratories can use this compound to establish retention time markers, optimize gradient elution conditions, and validate extraction recovery for comprehensive herbicide metabolism studies.

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